molecular formula C6H11N3O2 B12900381 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol

2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol

Cat. No.: B12900381
M. Wt: 157.17 g/mol
InChI Key: WPSBBRZTJMVTHW-UHFFFAOYSA-N
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Description

2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol typically involves the formation of the pyrazole ring followed by functionalization at specific positions. One common method involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require catalysts or acidic conditions to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-pyrazole
  • 4-amino-1H-pyrazole
  • 5-amino-1H-pyrazole

Uniqueness

2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol is unique due to the presence of both an amino group and a methoxy group on the pyrazole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

2-(4-amino-3-methoxypyrazol-1-yl)ethanol

InChI

InChI=1S/C6H11N3O2/c1-11-6-5(7)4-9(8-6)2-3-10/h4,10H,2-3,7H2,1H3

InChI Key

WPSBBRZTJMVTHW-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1N)CCO

Origin of Product

United States

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